molecular formula C13H16F2N2 B1529445 1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine CAS No. 1408817-75-3

1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine

Cat. No. B1529445
CAS RN: 1408817-75-3
M. Wt: 238.28 g/mol
InChI Key: MFOXIVRDVQGIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C13H16F2N2 . It is a derivative of pyrrolidine, a five-membered ring with nitrogen as one of the members .


Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine consists of a pyrrolidine ring attached to a cyclopropyl group and a 3,4-difluorophenyl group . The molecule has a molecular weight of 238.28 .

Scientific Research Applications

Diastereoselective Synthesis of Pyrrolidines

Research demonstrates the catalytic use of Yb(OTf)₃ in the diastereoselective synthesis of pyrrolidines, where aldimines react with 1,1-cyclopropanediesters to produce pyrrolidines with significant diastereoselectivity. This method highlights the potential utility of cyclopropyl-containing compounds in the stereoselective formation of pyrrolidine rings, potentially including structures similar to 1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine (Carson & Kerr, 2005).

Enantioselective Nitrile Anion Cyclization

Another study describes the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization, showcasing a method that could be adapted for the synthesis of fluorophenyl-substituted pyrrolidine derivatives, such as 1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine, offering insights into asymmetric synthesis strategies (Chung et al., 2005).

Synthesis of Substituted Pyrrolidin-2-ones

Research focusing on the synthesis of pharmacologically relevant 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes also presents a methodological framework potentially applicable to the synthesis and functionalization of cyclopropyl and fluorophenyl-containing pyrrolidine compounds (Boichenko et al., 2022).

One-Pot Synthesis of Pyrroles

A one-pot synthesis approach for polyhydroxyalkyl-substituted pyrroles from 1,2-cyclopropa-3-pyranones with primary amines, catalyzed by InBr3, highlights a versatile synthetic route that could potentially be adapted for the synthesis of complex pyrrolidine and pyrrole derivatives involving cyclopropyl and difluorophenyl motifs (Wang et al., 2013).

properties

IUPAC Name

1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2/c14-10-4-1-8(7-11(10)15)13-12(16)5-6-17(13)9-2-3-9/h1,4,7,9,12-13H,2-3,5-6,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOXIVRDVQGIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2C3=CC(=C(C=C3)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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